molecular formula C10H8O3 B580274 4-Hydroxy-7-methylcoumarin CAS No. 18692-77-8

4-Hydroxy-7-methylcoumarin

Cat. No.: B580274
CAS No.: 18692-77-8
M. Wt: 176.171
InChI Key: MHZZDYJKWIQMFN-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylcoumarin is a chemical compound with the molecular formula C10H8O3 . It has been shown to inhibit tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in serum of patients with nasopharyngeal carcinoma .


Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin (7H4MC) has been achieved by various methods. One such method involves the use of resorcinol and ethyl acetoacetate using amberlyst-15 as a catalyst based on the Pechmann reaction . Another method involves the solvent casting method where different weight ratios of 7-hydroxy-4-methylcoumarin (7H4MC) mixed polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films were achieved .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as FTIR, 1H–NMR, and 13C–NMR . The compound has a molecular weight of 176.17 .


Chemical Reactions Analysis

The chemical reactions involving 7-hydroxy-4-methylcoumarin are complex and involve strong intermolecular hydrogen bonding . The compound has been used in the preparation of deep eutectic solvents with pharmaceutically active ingredients .


Physical and Chemical Properties Analysis

This compound has a density of 1.1958 (rough estimate), a melting point of 188.5-190°C (lit.), and is slightly soluble . It also exhibits strong antioxidant properties .

Scientific Research Applications

  • Anticancer Activity : 4-Methylcoumarin derivatives, including those with hydroxyl substitutions, have shown considerable anticancer capacity against various human cancer cell lines. Compounds with different substitutions exhibit cytotoxic activities, suggesting their potential as novel anticancer agents (Miri et al., 2016).

  • Antifouling Properties : Green-synthesized 7-hydroxy-4-methylcoumarin has demonstrated effective antifouling properties, indicating its potential as an environmentally friendly antifoulant for marine applications (Pérez et al., 2016).

  • Antioxidant Activity : Synthesized derivatives of 7-hydroxy-4-methylcoumarin have exhibited excellent radical scavenging activities, comparable to standard antioxidants like vitamin C, highlighting their potential as antioxidants (Al-Amiery et al., 2015).

  • Anti-mitotic and Anti-bacterial Properties : Certain derivatives of 7-hydroxy-4-methylcoumarin have shown anti-mitotic and anti-bacterial activities, suggesting their potential for use in microbial control and possibly in cancer therapy (Keightley et al., 1996).

  • Detection of Bacterial β-Galactosidase : 7-Hydroxy-4-methylcoumarin-based substrates have been used for detecting β-galactosidase activity of bacteria, particularly in water analysis, demonstrating its application in microbiological assays (Chilvers et al., 2001).

  • Fluorescence Quenching in Aqueous Solutions : Studies on 7-hydroxy-4-methylcoumarin in acidic solutions revealed its interaction with chloride ions, indicating its potential application in fluorescence-based analytical techniques (Moriya, 1988).

  • Antibacterial Activity of Schiff Bases : Schiff bases derived from 7-hydroxy-4-methylcoumarin demonstrated significant antibacterial activity, offering potential for the development of new antibacterial agents (Hussein et al., 2017).

  • Photophysical and Thermal Properties : Novel 7-hydroxy-4-methylcoumarin tetrasubstituted metallophthalocyanines with axial chloride ligand exhibited interesting photophysical and thermal properties, suggesting applications in photodynamic therapy and other areas requiring light-sensitive compounds (Guo et al., 2012).

Safety and Hazards

The safety data sheet for 4-Hydroxy-7-methylcoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for 4-Hydroxy-7-methylcoumarin research could involve its potential use in packaging materials due to its mechanical, optical, and antioxidant properties . Additionally, due to its antioxidant activity, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Mechanism of Action

Target of Action

4-Hydroxy-7-methylcoumarin has been found to interact with several targets in the body. One of its primary targets is the nuclear factor kappa B (NF-κB) . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular activity. For instance, it has been found to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation . This results in a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are key enzymes involved in the inflammatory response .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection . Inhibition of this pathway can help reduce inflammation and other immune responses. Additionally, it has been found to affect the cyclic adenosine monophosphate (cAMP)-mediated pathway, the mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, and the Wnt signaling pathway at a transcriptional or post-translational level .

Pharmacokinetics

They are then excreted in the urine . The bioavailability of this compound would be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . This leads to a decrease in inflammation and pain, which can be beneficial in the treatment of various conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as certain foods or medications, could potentially interact with this compound, altering its effectiveness .

Properties

IUPAC Name

4-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZDYJKWIQMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715756
Record name 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18692-77-8
Record name 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methylcoumarin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 42 g (0.28 mol) of 2-hydroxy-4-methylacetophenone in benzene (150 mL) was added over 30 min. to a suspension of NaH (50% oil), 30 g, 0.63 mol) in 400 mL of benzene at reflux. Then, diethylcarbonate (67.8 mL, 0.56 mol) in benzene (500 mL) was added over 15 min. The reaction mixture was refluxed for 16 s h and more NaH (13 g, 0.28 mol) was added followed by more diethylcarbonate (33 g, 0.28 mol). After another 6 h at reflux the reaction mixture was cooled to r.t. and HCl (2N) was added (1.5 L) to form a white precipitate. The solid was then filtered and added to a solution of NaOH (4N) (800 mL). The resulting basic solution was then extracted with Et2O (2×500 mL) and the basic solution acidified with HCl conc. to give a white solid which after filtration and dried gave 38.7 g (79%) of the title compound.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
67.8 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
79%

Synthesis routes and methods II

Procedure details

10 g of 4-bromomethyl-7-methoxycoumarin [produced according to Secrist et al., Biochem. Biophys. Res. Commun., 45, 1262 (1971)] are heated to boiling for 2.5 hours under reflux in 40 ml of glacial acetic acid together with 6 g of calcium acetate (free of water). The solution is brought to dryness in vacuo. The residue is heated to boiling in 50 ml of ethanol and 50 ml of concentrated hydrochloric acid for 1.5 hours under reflux. The volatile components are removed under reduced pressure. The residue is dissolved in chloroform. The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water and dried over annealed potassium carbonate. After removing the chloroform in vacuo, the residue is recrystallized from ethylacetate. In this manner 1.9 g (24.8 percent of the theoretically-calculated amount) of the title compound with a melting point of 179° to 182° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mechanically stirred suspension of sodium hydride (60% in oil, 30 g, 749 mmol) in toluene (400 mL), heated at 80° C., a solution of the commercially available 2′-hydroxy-4′-methylacetophenone (50 g, 0.333 mmol) in 150 mL of toluene was added dropwise over 1 h. After complete addition, the mixture was stirred 15 min and a solution of diethyl carbonate (81 mL, 666 mmol) in toluene (500 mL) was added dropwise over 1 h. The reaction mixture was then stirred overnight at reflux. After cooling, the reaction mixture was poured into 800 mL of 2N HCl. The precipitate formed was collected by filtration, co-evaporated twice with toluene and dried under high vacuum at 55° C. 1H NMR (400 MHz, acetone-d6): 11.1 (bs, 1H), 7.76 (d, 1H), 7.18 (d, 1H), 7.14 (s, 1H), 5.60 (s, 1H), 2.47 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?

A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of this compound. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, this compound was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.

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